molecular formula C23H23ClN2O3S B6058064 N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6058064
M. Wt: 443.0 g/mol
InChI Key: NBMQRKZYVWOKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(2-chlorophenyl)-N-2-(4-isopropylphenyl)-N-2-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity has been implicated in various diseases, including cancer, neurodegeneration, and inflammation. CI-994 has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits HDAC activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes chromatin relaxation and transcriptional activation. The upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation is thought to be responsible for the anti-cancer effects of HDAC inhibitors, including N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. In addition, HDAC inhibitors have been shown to affect non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which may contribute to their therapeutic effects in other diseases.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as promote neuronal survival and enhance memory and learning in animal models of neurodegenerative diseases. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial in the treatment of inflammatory diseases. However, HDAC inhibitors have also been associated with adverse effects, such as thrombocytopenia, fatigue, and gastrointestinal toxicity, which may limit their clinical use.

Advantages and Limitations for Lab Experiments

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for HDAC inhibition. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in preclinical studies to investigate the role of HDACs in various diseases and to evaluate the potential therapeutic applications of HDAC inhibitors. However, N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to affect multiple cellular pathways, which may complicate the interpretation of experimental results.

Future Directions

Future research on N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide and other HDAC inhibitors may focus on several areas, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and treatment monitoring, and the combination of HDAC inhibitors with other drugs or therapies to enhance their efficacy and reduce their toxicity. In addition, the role of HDACs in various diseases and cellular processes may continue to be investigated, with the goal of identifying new targets for therapeutic intervention. Finally, the potential use of HDAC inhibitors in personalized medicine and precision oncology may be explored, with the aim of tailoring treatment to individual patients based on their molecular and genetic profiles.

Synthesis Methods

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process starting from 2-chloroaniline, 4-isopropylbenzaldehyde, and benzenesulfonyl chloride. The synthetic route involves several chemical transformations, including condensation, reduction, and sulfonation. The final product is obtained as a white crystalline powder with a molecular weight of 382.9 g/mol.

Scientific Research Applications

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. In cancer, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical and clinical studies for the treatment of solid tumors and hematological malignancies, including leukemia and lymphoma. In neurodegeneration, HDAC inhibitors have been shown to promote neuronal survival and enhance memory and learning in animal models of Alzheimer's disease and Huntington's disease. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of neurodegenerative disorders. In inflammation, HDAC inhibitors have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17(2)18-12-14-19(15-13-18)26(30(28,29)20-8-4-3-5-9-20)16-23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMQRKZYVWOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.